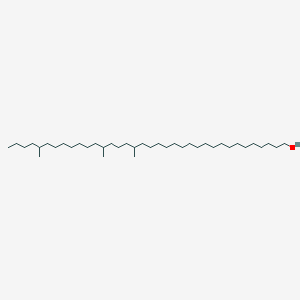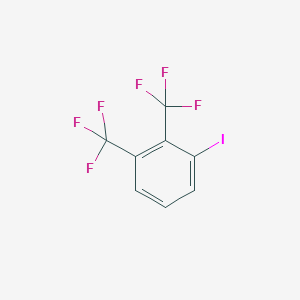
4-Ethenylcyclododec-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethenylcyclododec-1-ene: is an organic compound characterized by a twelve-membered carbon ring with a double bond and an ethenyl group attached to the ring. This compound belongs to the class of cycloalkenes, which are cyclic hydrocarbons containing one or more carbon-carbon double bonds. The presence of the ethenyl group and the double bond within the ring structure imparts unique chemical properties to this compound, making it a subject of interest in various fields of research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethenylcyclododec-1-ene can be achieved through several methods, including cycloaddition reactions. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene ring, which can then be further modified to introduce the ethenyl group . Another method involves the ring-closing metathesis (RCM) reaction, where a linear diene undergoes cyclization to form the desired cycloalkene .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cycloaddition reactions using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as Grubbs’ catalyst in RCM reactions, is common to facilitate the cyclization process . Additionally, purification techniques like distillation and chromatography are employed to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethenylcyclododec-1-ene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), ozone (O₃)
Reduction: Hydrogen gas (H₂) with Pd/C catalyst
Substitution: Bromine (Br₂), hydrogen halides (HCl, HBr)
Major Products:
Oxidation: Epoxides, diols
Reduction: Cyclododecane
Substitution: Halogenated cyclododecenes
Aplicaciones Científicas De Investigación
4-Ethenylcyclododec-1-ene finds applications in various scientific research fields, including:
Mecanismo De Acción
The mechanism of action of 4-Ethenylcyclododec-1-ene in chemical reactions involves the interaction of its double bond and ethenyl group with various reagents. For example, in electrophilic addition reactions, the double bond acts as a nucleophile, attacking electrophilic species to form addition products . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Cyclododecene: A similar cycloalkene with a twelve-membered ring but without the ethenyl group.
Cyclooctene: An eight-membered ring cycloalkene with similar reactivity but different ring strain and stability.
Cyclohexene: A six-membered ring cycloalkene with different physical and chemical properties due to its smaller ring size.
Uniqueness: 4-Ethenylcyclododec-1-ene is unique due to its larger ring size and the presence of the ethenyl group, which imparts distinct reactivity and potential for functionalization compared to smaller cycloalkenes. Its larger ring size reduces ring strain, making it more stable and versatile in various chemical reactions .
Propiedades
Número CAS |
113281-35-9 |
|---|---|
Fórmula molecular |
C14H24 |
Peso molecular |
192.34 g/mol |
Nombre IUPAC |
4-ethenylcyclododecene |
InChI |
InChI=1S/C14H24/c1-2-14-12-10-8-6-4-3-5-7-9-11-13-14/h2,8,10,14H,1,3-7,9,11-13H2 |
Clave InChI |
OEPDAAGQKSPQFI-UHFFFAOYSA-N |
SMILES canónico |
C=CC1CCCCCCCCC=CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


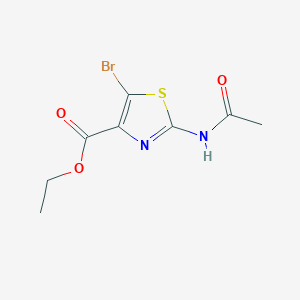
![1-[3-(4-Hydroxy-3-methoxyphenyl)propyl]pyrrolidine-2,5-dione](/img/structure/B14293050.png)
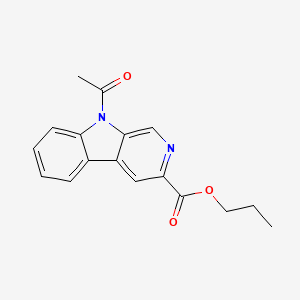

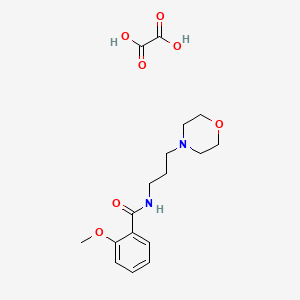
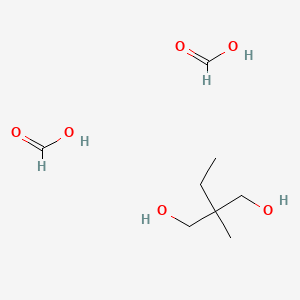
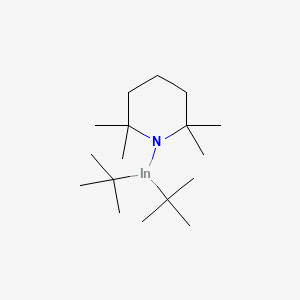
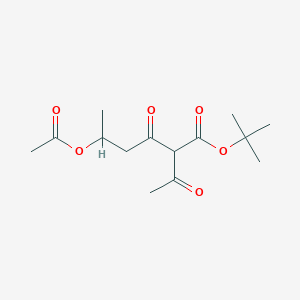
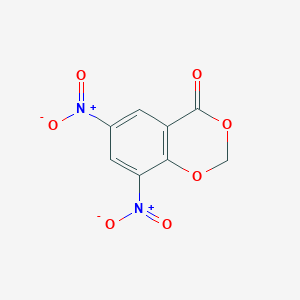
![1-Chloro-7-oxo-7lambda~5~-[1,4]benzoxazino[2,3-b]phenoxazine](/img/structure/B14293116.png)
![3-(3-Phenyl-1H-pyrazol-1-yl)-1H-1lambda~6~-thieno[3,4-d][1,2]thiazole-1,1-dione](/img/structure/B14293129.png)
